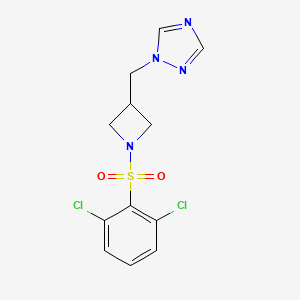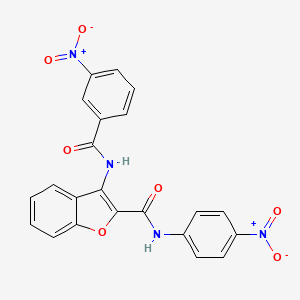
N-(2-methoxyethyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide, also known as TMT-15, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMT-15 belongs to the family of diazepanes, which are known to have anxiolytic and sedative effects. However, TMT-15 has shown to have unique properties that make it a promising candidate for various biomedical applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
One area of research has involved the efficient synthesis of related compounds. For example, Hirokawa et al. (2000) described an efficient synthesis process for a carboxylic acid moiety of a potent antagonist affecting dopamine and serotonin receptors, highlighting the chemical versatility and potential pharmaceutical applications of compounds within this class (Hirokawa, Horikawa, & Kato, 2000).
Molecular Interactions and Supramolecular Chemistry
Another aspect of research focuses on the molecular and supramolecular properties of compounds with similar structures. Lightfoot et al. (1999) discussed the self-assembly and organizational motifs of aryl rings in a compound, revealing insights into potential applications in materials science, including the development of new modes of organization for columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Drug Development and Biological Activity
Further research has delved into the creation of novel compounds for potential therapeutic uses. Shaabani et al. (2009) developed a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing the broad spectrum of biological activities these compounds might exhibit, such as antiemetic effects in cancer chemotherapy (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Innovative Synthesis Techniques
The development of innovative synthesis techniques for related compounds is also a key area of interest. For instance, Minami et al. (2011) described the synthesis of thermo- and pH-responsive polysilsesquioxane with carboxylic acid groups, employing a silane coupling reagent derived from (3-isocyanatopropyl)trimethoxysilane and (2-methoxyethyl)methylamine. This research highlights the potential for creating smart materials that respond to environmental changes (Minami, Yamamoto, Miyasaka, & Moriya, 2011).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2S/c1-19-10-5-15-14(18)17-7-2-6-16(8-9-17)13-3-11-20-12-4-13/h13H,2-12H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQFPCXPTLQNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCN(CC1)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

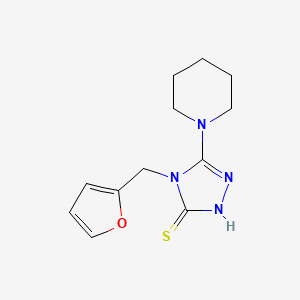
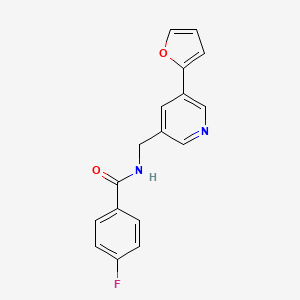
![1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2673861.png)
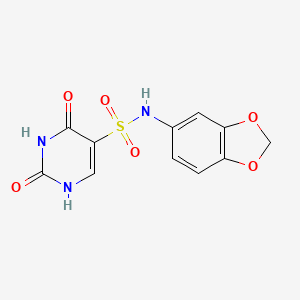
![N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2673864.png)
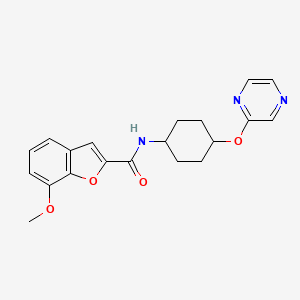

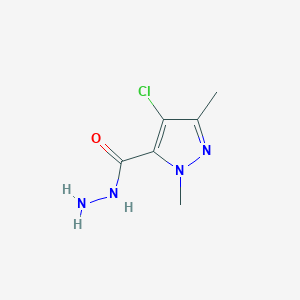
![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)
![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)
![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)
![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)
